molecular formula C8H6F3NO B8005243 Benzaldehyde, 4-(trifluoromethyl)-, oxime

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Cat. No.: B8005243
M. Wt: 189.13 g/mol
InChI Key: MNDYDYTXPOFXLS-LFYBBSHMSA-N
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Description

Benzaldehyde, 4-(trifluoromethyl)-, oxime is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzaldehyde oxime, where a trifluoromethyl group is attached to the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzaldehyde, 4-(trifluoromethyl)-, oxime can be synthesized through the reaction of p-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as a product .

Industrial Production Methods

While specific industrial production methods for p-(trifluoromethyl)benzaldehyde oxime are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(trifluoromethyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzonitrile

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzaldehyde, 4-(trifluoromethyl)-, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(trifluoromethyl)-, oxime involves its ability to undergo various chemical transformations. The oxime group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde oxime
  • p-(Trifluoromethyl)benzaldehyde
  • 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime

Uniqueness

Benzaldehyde, 4-(trifluoromethyl)-, oxime is unique due to the presence of both the oxime and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

(NE)-N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYDYTXPOFXLS-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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